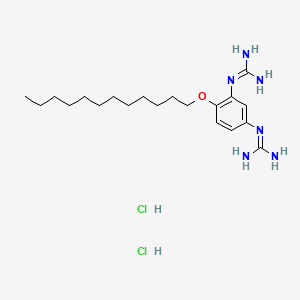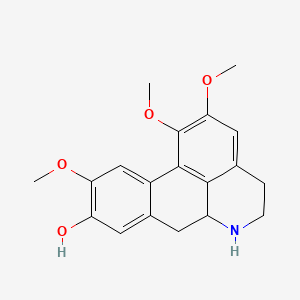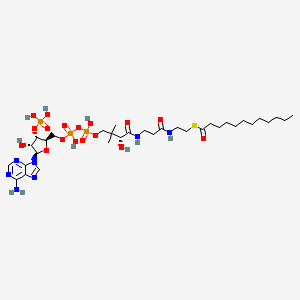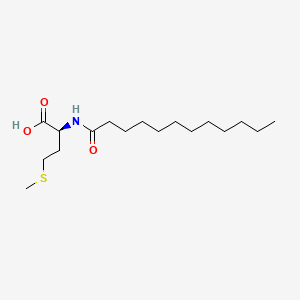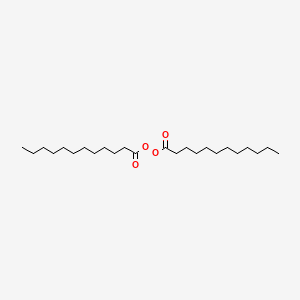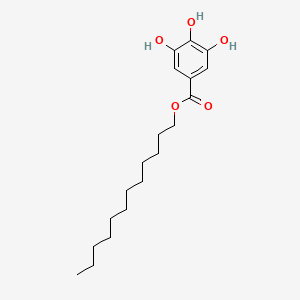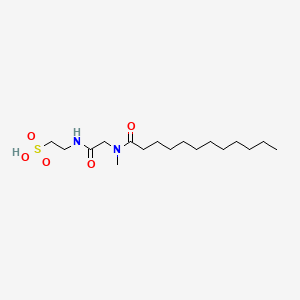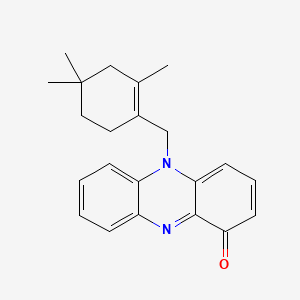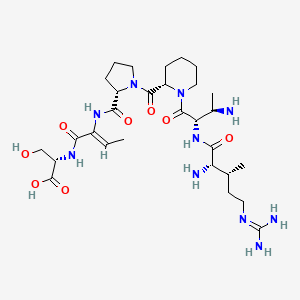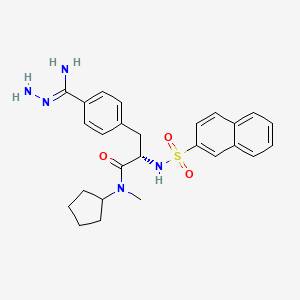
Benzenecarboximidic acid, 4-((2S)-3-(cyclopentylmethylamino)-2-((2-naphthalenylsulfonyl)amino)-3-oxopropyl)-, hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LB30057, also known as CI-1028, is a novel synthetic thrombin inhibitor. It is an orally bioavailable compound that has shown significant antithrombotic effects in various animal models. Thrombin is a key enzyme in the coagulation cascade, and its inhibition is crucial for preventing thrombus formation. LB30057 has demonstrated potent thrombin inhibitory activity with a Ki of 0.38 nM against human thrombin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LB30057 involves multiple steps, including the formation of a benzamidrazone core structure. The synthetic route typically starts with the preparation of key intermediates, followed by coupling reactions and subsequent modifications to achieve the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of LB30057 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product. The process also involves stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
LB30057 undergoes various chemical reactions, including:
Oxidation: LB30057 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in LB30057.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of LB30057 with modified functional groups. These derivatives can have different pharmacological properties and are studied for their potential therapeutic applications .
Scientific Research Applications
LB30057 has been extensively studied for its antithrombotic effects. It has shown efficacy in preventing arterial and venous thrombosis in animal models, including rats and dogs.
Its ability to inhibit thrombin makes it a valuable tool for understanding the coagulation cascade and developing new therapeutic agents .
Mechanism of Action
LB30057 exerts its effects by directly inhibiting thrombin, a key enzyme in the coagulation cascade. Thrombin plays a crucial role in converting fibrinogen to fibrin, which forms the structural basis of blood clots. By inhibiting thrombin, LB30057 prevents the formation of fibrin and platelet activation, thereby reducing thrombus formation .
The molecular target of LB30057 is the active site of thrombin, where it binds and inhibits its enzymatic activity. This inhibition is highly specific, with minimal effects on other serine proteases .
Comparison with Similar Compounds
LB30057 is compared with other direct thrombin inhibitors, such as inogatran. Both compounds share similar mechanisms of action, targeting the active site of thrombin. LB30057 has shown a better benefit/risk profile in experimental models, with less prolongation of activated partial thromboplastin time (aPTT) and bleeding time compared to inogatran .
Similar Compounds
Inogatran: Another direct thrombin inhibitor with similar molecular weight and Ki values against thrombin.
Dabigatran: An oral direct thrombin inhibitor used clinically for preventing and treating thromboembolic disorders.
Argatroban: A synthetic direct thrombin inhibitor used in patients with heparin-induced thrombocytopenia.
LB30057’s unique properties, such as its high selectivity and oral bioavailability, make it a promising candidate for further development and clinical applications.
Properties
CAS No. |
184770-78-3 |
|---|---|
Molecular Formula |
C26H31N5O3S |
Molecular Weight |
493.6 g/mol |
IUPAC Name |
(2S)-3-[4-[(Z)-C-aminocarbonohydrazonoyl]phenyl]-N-cyclopentyl-N-methyl-2-(naphthalen-2-ylsulfonylamino)propanamide |
InChI |
InChI=1S/C26H31N5O3S/c1-31(22-8-4-5-9-22)26(32)24(16-18-10-12-20(13-11-18)25(27)29-28)30-35(33,34)23-15-14-19-6-2-3-7-21(19)17-23/h2-3,6-7,10-15,17,22,24,30H,4-5,8-9,16,28H2,1H3,(H2,27,29)/t24-/m0/s1 |
InChI Key |
ZPDICRPCOSQEDS-DEOSSOPVSA-N |
SMILES |
CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Isomeric SMILES |
CN(C1CCCC1)C(=O)[C@H](CC2=CC=C(C=C2)/C(=N/N)/N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Canonical SMILES |
CN(C1CCCC1)C(=O)C(CC2=CC=C(C=C2)C(=NN)N)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LB-30057; PD-172524 free base; PD 172524 free base; PD172524 free base; LB-30057 free base; CI-1028 free base; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-2-(1,2-dimethylbicyclo[3.1.0]hex-2-yl)-5-methylphenol](/img/structure/B1674563.png)
